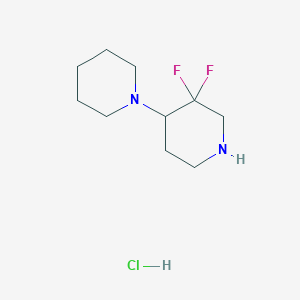
3',3'-Difluoro-1,4'-bipiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,3’-Difluoro-1,4’-bipiperidine hydrochloride is a chemical compound with the molecular formula C10H19ClF2N2. It is a derivative of bipiperidine, characterized by the presence of two fluorine atoms at the 3’ position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’-Difluoro-1,4’-bipiperidine hydrochloride typically involves the reaction of 1,4’-bipiperidine with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the fluorination process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of 3’,3’-Difluoro-1,4’-bipiperidine hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often incorporating automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
3’,3’-Difluoro-1,4’-bipiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of difluorinated piperidine derivatives.
Reduction: Formation of partially or fully reduced bipiperidine derivatives.
Substitution: Formation of substituted bipiperidine compounds with various functional groups.
Scientific Research Applications
3’,3’-Difluoro-1,4’-bipiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,3’-Difluoro-1,4’-bipiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
1,4’-Bipiperidine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3’,3’-Dichloro-1,4’-bipiperidine: Contains chlorine atoms instead of fluorine, leading to variations in biological activity and chemical behavior.
Uniqueness
3’,3’-Difluoro-1,4’-bipiperidine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various research fields .
Properties
Molecular Formula |
C10H19ClF2N2 |
|---|---|
Molecular Weight |
240.72 g/mol |
IUPAC Name |
3,3-difluoro-4-piperidin-1-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C10H18F2N2.ClH/c11-10(12)8-13-5-4-9(10)14-6-2-1-3-7-14;/h9,13H,1-8H2;1H |
InChI Key |
VQVAVQUXXJCANH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCNCC2(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


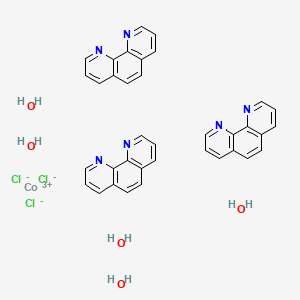
![Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B12978183.png)
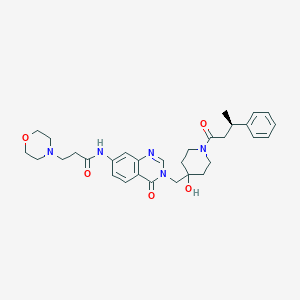
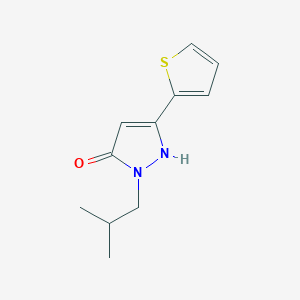
![7-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B12978215.png)
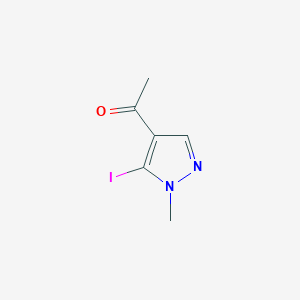
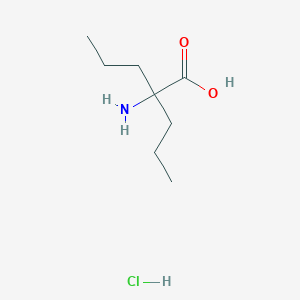
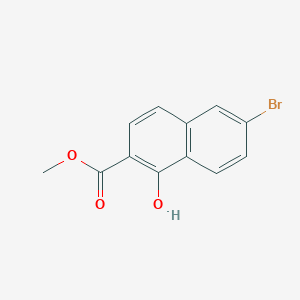
![(12E)-8,9,10,11,14,15-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one](/img/structure/B12978229.png)
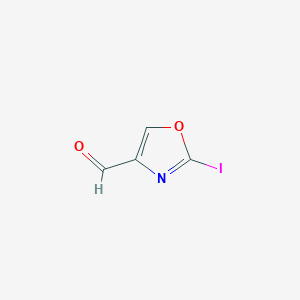
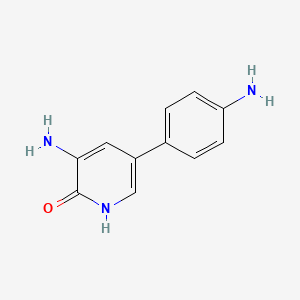
![1,7-Diaza-spiro[4.5]decane](/img/structure/B12978239.png)
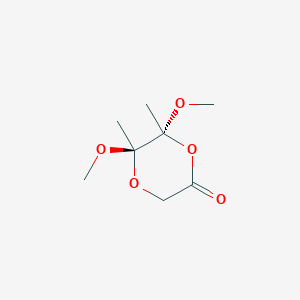
![6'-(Trifluoromethyl)-2'H-spiro[cyclohexane-1,3'-furo[2,3-b]pyridin]-4-one](/img/structure/B12978261.png)
